N-pyridin-3-ylethane-1,2-diamine
Overview
Description
N-pyridin-3-ylethane-1,2-diamine is a chemical compound with the molecular formula C7H11N3 It is characterized by the presence of a pyridine ring attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-pyridin-3-ylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-3-ylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-pyridin-3-ylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-pyridin-3-ylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-ylethane-1,2-diamine
- N-pyridin-4-ylethane-1,2-diamine
- N-pyridin-3-ylpropane-1,3-diamine
Uniqueness
N-pyridin-3-ylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-pyridin-3-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHSIHGLIRODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564521 | |
Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62491-92-3 | |
Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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